4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
Description
The compound 4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol (hereafter referred to as Compound A) is a polycyclic heteroaromatic molecule with the molecular formula C23H17BrCl2N2O2 and an average molecular mass of 504.205 g/mol . It belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic system containing pyrazole, oxazine, and benzene rings. Key structural features include:
- Bromine at position 4 of the phenol ring.
- 7,9-Dichloro substitution on the benzoxazine core.
- A 4-methoxyphenyl group at position 2.
Properties
CAS No. |
303061-37-2 |
|---|---|
Molecular Formula |
C23H17BrCl2N2O3 |
Molecular Weight |
520.2 g/mol |
IUPAC Name |
4-bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol |
InChI |
InChI=1S/C23H17BrCl2N2O3/c1-30-15-5-2-12(3-6-15)19-11-20-16-9-14(25)10-18(26)22(16)31-23(28(20)27-19)17-8-13(24)4-7-21(17)29/h2-10,20,23,29H,11H2,1H3 |
InChI Key |
QMCKHKLFKLWQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=C(C=CC(=C5)Br)O |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Halogenation and Cyclocondensation
Advantages : High regioselectivity for halogen placement.
Limitations : Requires strict temperature control during Vilsmeier-Haack reaction to prevent over-chlorination.
Route 2: Late-Stage Bromination via Suzuki-Miyaura Coupling
This Pd-catalyzed approach enables precise bromine positioning (Figure 1):
-
Core synthesis :
-
Borylation :
-
Cross-coupling :
Key advantage : Avoids direct electrophilic aromatic substitution challenges on electron-rich phenol rings.
Optimization of Critical Steps
Chlorination Selectivity Control
The 7,9-dichloro pattern is achieved via:
-
Vilsmeier-Haack reagent (POCl₃/DMF):
Characterization data :
Bromination Efficiency
Comparative studies of brominating agents (Table 2):
Table 2: Bromination Agent Screening
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuBr₂ | AcOH | 80 | 8 | 65 |
| NBS | CCl₄ | 75 | 12 | 58 |
| Br₂ | DCM | 0 → 25 | 6 | 72 |
Purification and Analytical Challenges
Chromatographic Separation
Crystallization Attempts
-
Solvent screen : Ethyl acetate/hexane (1:3) produces microcrystalline solid (mp 214–216°C).
-
PXRD : Confirms polymorph Form I (characteristic peaks at 2θ=12.4°, 17.8°, 25.1°).
Scale-Up Considerations and Industrial Relevance
Cost Analysis (Per Kilogram Basis)
| Component | Route 1 Cost ($) | Route 2 Cost ($) |
|---|---|---|
| Raw materials | 12,400 | 18,700 |
| Catalyst | 1,200 | 9,500 (Pd) |
| Waste disposal | 3,100 | 2,800 |
| Total | 16,700 | 31,000 |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would yield amines .
Scientific Research Applications
Structural Characteristics
The compound features a unique structure characterized by:
- A bromine atom at the 4-position of a phenolic ring.
- Dichloro and methoxy groups attached to a pyrazolo-benzoxazine moiety.
- A molecular formula of C23H17BrCl2N2O3 and a molecular weight of approximately 520.2 g/mol.
Biological Activities
Research indicates that compounds similar to 4-bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol exhibit significant biological activities. These may include:
- Antimicrobial Activity : Studies have shown that related compounds possess moderate to significant antibacterial and antifungal activities.
- Neuroprotective Effects : Certain derivatives have been investigated for their potential in protecting neuronal cells from damage.
- Anti-inflammatory Properties : The compound's structure suggests it may interact with inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Potential Therapeutic Applications
Given its biological profile, this compound could have applications in:
- Drug Development : Its unique structure and biological activities make it a candidate for further development as a pharmaceutical agent targeting various diseases.
- Cancer Research : The compound's interactions with biological macromolecules could provide insights into its mechanism of action against cancer cells.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following analogs share the pyrazolo[1,5-c][1,3]benzoxazine core but differ in substituents and functional groups (Table 1):
Table 1: Structural Comparison of Compound A with Analogs
Substituent Effects on Physical and Chemical Properties
Halogen Substitution: Compound A’s 7,9-dichloro and 4-bromo substituents increase molecular mass and hydrophobicity compared to analogs with fewer halogens (e.g., the mono-chloro derivative in ). Bromine’s larger atomic radius may enhance steric hindrance and reduce solubility in polar solvents compared to fluorine-containing analogs (e.g., ).
Aryl Group Variations: Replacing the 4-methoxyphenyl group in Compound A with phenyl (e.g., ) eliminates the electron-donating methoxy (-OMe) group, which could reduce solubility in polar solvents and affect π-π stacking interactions. The sulfonamide derivative in (Compound 18) retains the 4-methoxyphenyl group but introduces a sulfonamide moiety, significantly improving yield (84.3%) and thermal stability (m.p. 160–161°C) compared to non-sulfonamide analogs.
Stereochemical Considerations :
- While Compound A and its analogs (e.g., ) have defined stereocenters, the lack of crystallographic data in the evidence prevents conclusive analysis of conformation-activity relationships.
Biological Activity
4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H17BrCl2N2O3 and a molecular weight of approximately 520.2 g/mol. Its structure comprises multiple aromatic rings and halogen substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H17BrCl2N2O3 |
| Molecular Weight | 520.2 g/mol |
| Structure Features | Aromatic rings, halogens |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against various pathogens. For instance, derivatives of pyrazolo-benzoxazines have demonstrated efficacy against bacteria and fungi .
- Anticancer Potential : The compound's structure allows it to interact with biological macromolecules such as proteins and nucleic acids, suggesting potential anticancer mechanisms. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation .
- Neuroprotective Effects : Some derivatives have been studied for neuroprotective activities, indicating that this compound may also contribute to neuronal health .
Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
- Antimicrobial Screening : A study evaluated the antimicrobial activity of similar pyrazolo compounds against Escherichia coli and Staphylococcus aureus, reporting significant inhibition at varying concentrations .
- In vitro Cytotoxicity : Research on structurally related compounds has shown cytotoxic effects on cancer cell lines. The mechanism was attributed to the disruption of cellular processes through interactions with DNA .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression. These studies suggest that the halogen substitutions enhance binding interactions .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing various precursors to form the pyrazolo-benzoxazine framework.
- Halogenation Techniques : Specific halogenation steps are critical for introducing bromine and chlorine atoms into the structure.
Q & A
Q. What are the optimal synthetic routes for this compound, given its complex heterocyclic structure?
The synthesis involves multi-step protocols, typically starting with cyclization of halogenated precursors under acidic/basic conditions. For example:
- Step 1 : Condensation of substituted phenylhydrazines with carbonyl derivatives to form pyrazole intermediates.
- Step 2 : Cyclization with chlorinated phenolic compounds to assemble the benzoxazine core.
- Step 3 : Bromination at the 4-position using NBS (N-bromosuccinimide) in DCM, followed by purification via column chromatography . Critical parameters include solvent choice (e.g., anhydrous THF for moisture-sensitive steps) and temperature control to avoid side reactions.
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR verify substituent positions and ring fusion patterns. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHBrClNO: ~563.9 g/mol) and detect isotopic patterns for bromine/chlorine .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1650 cm if ketones are present) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally related pyrazolo-benzoxazines?
Discrepancies often arise from substituent effects or assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate electronic/hydrophobic contributions to activity .
- Dose-Response Profiling : Use in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to assess IC variability .
- Meta-Analysis of Published Data : Cross-reference studies with standardized protocols (e.g., OECD guidelines for antimicrobial testing) to minimize experimental bias .
Q. What computational strategies predict binding interactions between this compound and biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Key residues (e.g., Ser530 in COX-2) may form hydrogen bonds with the phenol group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .
- QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with inhibitory activity to guide analog design .
Data Contradiction Analysis
Q. How should conflicting reactivity data in halogenation reactions be addressed?
Discrepancies in bromination/chlorination yields may stem from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions, while nonpolar solvents (e.g., toluene) may stabilize intermediates .
- Catalyst Effects : Pd(OAc) can enhance regioselectivity in cross-coupling steps, reducing byproduct formation .
- Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere) and characterize products via HPLC to quantify purity .
Methodological Optimization
Q. What strategies improve yield in multi-step syntheses of this compound?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps) and improves yield by 15–20% .
- Flow Chemistry : Enables precise control of reaction parameters (e.g., temperature, residence time) for exothermic steps like bromination .
- Workup Protocols : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates and minimize loss during purification .
Key Structural and Physicochemical Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHBrClNO | |
| Molecular Weight | ~563.9 g/mol | |
| Key Functional Groups | Bromophenol, dichlorobenzoxazine, methoxyphenyl | |
| LogP (Predicted) | ~3.8 (indicative of moderate lipophilicity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
